2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a difluorocyclohexyl group. Its molecular formula is C16H19F2NO4, and it has a molecular weight of 327.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid typically involves multiple steps, starting with the preparation of the difluorocyclohexyl intermediate. This intermediate is then reacted with benzyloxycarbonyl chloride in the presence of a base to form the benzyloxycarbonyl-protected amino acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxycarbonyl group may facilitate binding to active sites, while the difluorocyclohexyl group could influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid: Another closely related compound with slight variations in the functional groups.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H21F2NO4 |
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Molecular Weight |
341.35 g/mol |
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H21F2NO4/c18-17(19)8-6-12(7-9-17)10-14(15(21)22)20-16(23)24-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,20,23)(H,21,22) |
InChI Key |
PEEKHLDDIZYVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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